molecular formula C9H8F2O3 B3040500 (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate CAS No. 209982-92-3

(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate

Cat. No.: B3040500
CAS No.: 209982-92-3
M. Wt: 202.15 g/mol
InChI Key: UZOWGTYLHKCRKG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate typically involves the esterification of (S)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are chosen to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of (S)-methyl 2-(3,5-difluorophenyl)-2-oxoacetate.

    Reduction: Formation of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyacetate moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-methyl 2-(2,5-difluorophenyl)-2-hydroxyacetate
  • (S)-methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate
  • (S)-methyl 2-(2,4-difluorophenyl)-2-hydroxyacetate

Uniqueness

(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other difluorophenyl derivatives.

Properties

IUPAC Name

methyl (2S)-2-(3,5-difluorophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOWGTYLHKCRKG-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC(=CC(=C1)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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